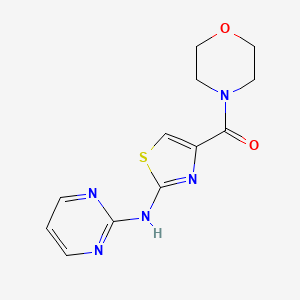

Morpholino(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone

Description

Morpholino(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone is a heterocyclic compound featuring a thiazole core substituted with a pyrimidin-2-ylamino group and a morpholino methanone moiety. This structure combines key pharmacophoric elements: the thiazole ring is associated with antimicrobial and antitumor activity, the pyrimidine moiety is prevalent in kinase inhibitors, and the morpholino group enhances solubility and bioavailability .

Properties

IUPAC Name |

morpholin-4-yl-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O2S/c18-10(17-4-6-19-7-5-17)9-8-20-12(15-9)16-11-13-2-1-3-14-11/h1-3,8H,4-7H2,(H,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APRMGQRIOBFURT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CSC(=N2)NC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholino(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 4-(2-chloroethyl)morpholine hydrochloride to yield the final product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Morpholino(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Triethylamine, palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Morpholino(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Morpholino(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural and Molecular Comparisons

*Calculated based on molecular formula.

Key Observations:

- Thiazole vs. Pyrimidine/Pyrazole Cores : The target compound’s thiazole-pyrimidine scaffold contrasts with pyrazole (e.g., ) or pyridin-3-yl (e.g., ) cores in analogs. Thiazole derivatives often exhibit enhanced metabolic stability compared to pyrazoles .

- Substituent Effects: The trifluoromethyl group in increases lipophilicity (logP ~3.5), whereas the morpholino group in the target compound improves water solubility (predicted topological polar surface area ~90 Ų).

- Molecular Weight : The target compound (312.35 g/mol) falls within the typical range for drug-like molecules, unlike bulkier analogs like (615.61 g/mol), which may face bioavailability challenges.

Key Observations:

- The target compound likely follows a multi-step synthesis involving thiazole ring formation (e.g., Hantzsch synthesis) followed by coupling with morpholino reagents .

- Analogs like require advanced cross-coupling techniques, which are costlier but offer regioselectivity.

Table 3: Pharmacological Profiles

Key Observations:

- Morpholino-containing analogs demonstrate improved cellular uptake, as seen in , where derivatives showed >50% tumor growth inhibition in vivo.

Physicochemical and Analytical Data

- Solubility: Morpholino groups (e.g., ) enhance aqueous solubility (predicted logS: -3.2 for the target compound vs. -4.5 for ).

- Stability : Thiazole rings (as in the target compound) are generally stable under physiological pH, whereas pyrimidine derivatives (e.g., ) may require stabilization against hydrolysis .

- Characterization: Standard techniques include IR (C=O stretch ~1650 cm⁻¹), ¹H NMR (morpholino protons at δ 3.5–3.7 ppm), and HRMS .

Biological Activity

Morpholino(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone, with the CAS number 1251670-51-5, is a synthetic compound that has garnered attention in various fields due to its unique chemical structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a morpholine ring, a pyrimidine moiety, and a thiazole ring, contributing to its diverse chemical reactivity. Its molecular formula is C12H13N5O2S, with a molecular weight of approximately 291.33 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It may function as an enzyme inhibitor or receptor modulator , affecting various biological pathways. The compound's ability to bind to active sites or modulate receptor functions is crucial for its potential therapeutic applications.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. For instance, studies have shown that derivatives of morpholine compounds can inhibit the proliferation of cancer cells, including melanoma cells . The compound's mechanism may involve the inhibition of specific signaling pathways crucial for tumor growth.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Similar morpholine derivatives have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest promising antimicrobial potential .

Case Study 1: Inhibition of PI3K p110alpha

A study focusing on morpholine derivatives revealed that certain compounds showed strong inhibitory activity against the PI3K p110alpha enzyme, which plays a vital role in cancer cell proliferation. For example, a derivative exhibited an IC50 value of 2.0 nM against p110alpha and inhibited A375 melanoma cell proliferation with an IC50 of 0.58 µM .

Case Study 2: Antimicrobial Efficacy

In another study assessing the antimicrobial properties of morpholine-containing compounds, it was found that several exhibited significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The MIC values ranged from 4.69 to 156.47 µM across different strains, indicating varying levels of potency .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity | Reference |

|---|---|---|---|

| Morpholino-Thieno[2,3-c][2,7]Naphthyridines | Similar morpholine moiety | Anticancer and antimicrobial | |

| N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides | Contains morpholine ring | Significant anti-inflammatory |

This compound is distinct due to its specific combination of structural elements that enhance its biological activities compared to similar compounds.

Q & A

Q. What safety protocols are essential for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.